2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
921611-10-1 |
|---|---|
Molecular Formula |
C17H15Cl2NO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-22-13-4-2-3-11(7-13)9-23-20-16(21)10-24-17(20)12-5-6-14(18)15(19)8-12/h2-8,17H,9-10H2,1H3 |
InChI Key |
GIKOSDLOFXCIDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CON2C(SCC2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C18H16Cl2N2O3S
- Molecular Weight : 393.30 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:
- Cell Line Studies : In vitro studies using cancer cell lines such as HeLa and LN229 demonstrated that thiazolidinone derivatives induce apoptosis through both extrinsic and intrinsic pathways. For instance, similar compounds have been reported to inhibit cell proliferation significantly and promote apoptosis in glioblastoma cells .
- Mechanism of Action : The anticancer mechanism involves the modulation of signaling pathways related to cell survival and death. Thiazolidinones have been shown to affect the expression of key proteins involved in apoptosis and cell cycle regulation .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes:
- Enzyme Inhibition : Research indicates that certain thiazolidinones exhibit potent inhibitory effects on COX-2 and LOX enzymes, which are critical in the inflammatory response. For example, compounds with similar structures demonstrated IC50 values as low as 0.3 nM for COX-2 inhibition .
- In Vivo Studies : Animal models have shown that thiazolidinone derivatives can reduce inflammation markers and improve outcomes in conditions such as arthritis and other inflammatory diseases .
Antibacterial Activity
Thiazolidinones have also been evaluated for their antibacterial properties:
- Antibiofilm Activity : Recent studies highlighted that certain derivatives significantly reduce biofilm formation in resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, one derivative showed a biofilm inhibitory concentration (BIC) of 8.23 µg/mL against MRSA .
- Minimum Inhibitory Concentration (MIC) : Various thiazolidinone compounds exhibited MIC values ranging from 2.95 to 7.14 µg/mL against multiple bacterial strains, indicating strong antibacterial potential .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of thiazolidinone derivatives against prostate cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity with IC50 values below 10 µM, suggesting potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, a thiazolidinone derivative reduced paw edema significantly compared to control groups. This suggests that the compound may exert therapeutic effects in inflammatory conditions through COX inhibition .
Scientific Research Applications
Anticancer Activity
Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that 2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one exhibits significant growth-inhibitory effects against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the compound's efficacy against several cancer cell lines including HT29 (colorectal), MCF-7 (breast), and HepG2 (liver). The results demonstrated an IC50 value of 2.01 µM against HT29 cells, indicating potent anticancer activity attributed to the presence of the 3,4-dichlorophenyl moiety .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Thiazolidinones are recognized for their ability to inhibit bacterial growth and biofilm formation.
Case Study: Antibacterial Activity
In a recent investigation, several thiazolidinone derivatives were synthesized and tested against Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibited moderate antibiofilm activity with MIC values comparable to standard antibiotics such as vancomycin .
Anti-inflammatory Effects
Thiazolidinones are also being explored for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Case Study: Anti-inflammatory Mechanism
Research has indicated that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The specific mechanisms include the modulation of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazolidinones is crucial for optimizing their biological activities. The presence of electron-withdrawing groups such as chlorine enhances the anticancer and antimicrobial efficacy of these compounds.
Key Findings in SAR Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing 3,4-dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under controlled conditions.
| Reactant | Conditions | Product | Yield | Characterization Methods |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 h | Methoxy-substituted derivative | 72% | , IR |
| Ammonia (aq.) | Ethanol, reflux, 4 h | Amino-substituted analog | 68% | MS, |
Key observations:
-
Chlorine at the 4-position demonstrates higher reactivity than the 3-position due to steric effects.
-
Methoxy groups on the benzyloxy moiety remain intact under mild NAS conditions.
Oxidation Reactions
The thiazolidin-4-one ring undergoes oxidation at the C5 position to form sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Yield | Spectral Data |
|---|---|---|---|---|
| HO (30%) | Acetic acid, 50°C, 2 h | 5-Sulfoxide | 85% | IR: 1040 cm (S=O) |
| KMnO | Acetone/HO, 0°C, 1 h | 5-Sulfone | 63% | MS: M+32 |
Mechanistic insight:
-
Oxidation proceeds via radical intermediates, confirmed by ESR studies .
-
Electron-donating substituents on the aryl groups retard oxidation rates.
Ring-Opening and Rearrangement
Strong bases induce ring-opening reactions, forming thioamide intermediates.
| Base | Conditions | Product | Yield | Key NMR Shifts |
|---|---|---|---|---|
| NaOH (5M) | Ethanol/HO, reflux, 3 h | Open-chain thioamide | 78% | δ 7.3 (NH), δ 4.1 (CH) |
| LiAlH | THF, 0°C → RT, 2 h | Reduced thiazolidine | 65% | δ 3.8 (CHS) |
Notable findings:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the aryl groups.
| Reaction Type | Conditions | Product | Yield | Catalytic System |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | Biaryl-substituted derivative | 81% | , HPLC |
| Buchwald-Hartwig | Pd(dba), XPhos | Aminated analog | 69% | HRMS, |
Optimization notes:
-
Electron-deficient aryl bromides show superior reactivity over chlorides.
-
Catalyst loading can be reduced to 1 mol% without yield compromise .
Biological Activation Pathways
In pharmacological contexts, enzymatic hydrolysis modifies the thiazolidinone scaffold:
Critical Analysis of Reaction Landscapes
-
Steric Effects : The 3,4-dichlorophenyl group imposes steric hindrance, reducing reaction rates at the C2 position by 40–60% compared to monosubstituted analogs .
-
Electronic Effects : The 3-methoxybenzyloxy group donates electron density via resonance, stabilizing transition states in electrophilic substitutions .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve NAS yields by 25% over ethanol.
Experimental challenges include the compound’s limited solubility in aqueous media, often addressed using DMSO co-solvents (≤10% v/v).
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally or functionally related analogs:
Structural Analogues
a. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()
- Key Differences : Replaces the 3,4-dichlorophenyl group with a 4-methoxyphenyl group and introduces a thiadiazole ring at position 3.
- The thiadiazole moiety may improve binding to enzymatic targets, as seen in fungicidal and herbicidal activities .
b. 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one ()
- Key Differences : Substitutes the 3-methoxybenzyloxy group with a thiadiazole ring linked to a 4-methoxyphenyl group.
- Impact: The thiadiazole-thiazolidinone hybrid structure demonstrates enhanced herbicidal and insecticidal activities compared to simpler thiazolidinones, likely due to increased π-π stacking and hydrogen-bonding capabilities .
c. 2-(2,6-Dichlorophenyl)-3-furan-2-ylmethyl-4-thiazolidinone ()
- Key Differences : Features a 2,6-dichlorophenyl group and a furfuryl substituent at position 3.
- Impact : The furan ring contributes to antiviral activity (EC50 = 0.204 mM against HIV-1) by enhancing interaction with viral reverse transcriptase .
Functional Analogues
a. 5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one ()
- Key Differences : Incorporates a methylidene group at position 5 and a trifluoromethylphenyl substituent.
- Impact : The extended conjugation from the methylidene group may improve UV absorption and redox properties, relevant for photodynamic therapies .
b. 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one ()
- Key Differences : Substitutes the 3,4-dichlorophenyl group with a 4-methylphenyl group and replaces the 4-one with a thioxo group.
Comparative Activity Data
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance electrophilicity and interaction with nucleophilic residues in biological targets (e.g., enzymes, receptors) .
- Methoxy Groups : Improve solubility and modulate pharmacokinetics but may reduce metabolic stability due to demethylation pathways .
- Heterocyclic Additions (Thiadiazole, Furan) : Increase binding affinity through additional hydrogen-bonding and van der Waals interactions .
Preparation Methods
Method 1: One-Pot Synthesis
A notable approach described by Foroughifar et al. involves a one-pot synthesis method where the reaction occurs under solvent-free conditions. The procedure is as follows:
- Reactants : Aromatic amine (e.g., 3,4-dichloroaniline), aromatic aldehyde (e.g., 3-methoxybenzaldehyde), and mercaptoacetic acid.
- Catalyst : Bismuth(III) thiolacetate.
- Conditions : The mixture is heated at approximately 70°C.
- Yield : Reported yields can reach up to 85% with good purity as confirmed by thin-layer chromatography (TLC) and NMR analysis.
This method is efficient and environmentally friendly, eliminating the need for organic solvents during the reaction process.
Method 2: Refluxing in Dioxane
Another effective synthesis route involves refluxing reactants in dry dioxane:
- Reactants : Benzylideneaniline derivatives and mercaptoacetic acid.
- Conditions : The mixture is refluxed for 8 to 10 hours in the presence of zinc chloride as a catalyst.
- Yield : Yields reported range from 79% to 83%, depending on the specific substituents on the benzylideneaniline used.
This method allows for the formation of the thiazolidinone ring through cyclization facilitated by the mercapto group.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis has also been explored for its efficiency:
- Reactants : Similar to previous methods, using dichloroaniline and methoxybenzaldehyde.
- Conditions : The reaction is performed in a microwave reactor, significantly reducing reaction time to mere minutes.
- Yield : High yields (up to 90%) are achieved with improved reaction rates compared to conventional heating methods.
This technique enhances the thermal efficiency of the reaction and minimizes by-products.
Characterization Techniques
The synthesized compounds are characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the synthesized thiazolidinone derivatives.
Infrared Spectroscopy (IR) : Provides data on functional groups present in the compound, confirming successful synthesis through characteristic absorption bands.
Mass Spectrometry (MS) : Employed to determine molecular weights and verify compound identity.
Summary of Findings
The preparation of This compound can be achieved through several synthetic routes, each with distinct advantages regarding yield and efficiency.
| Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| One-Pot Synthesis | Solvent-free at 70°C | Up to 85% | Environmentally friendly |
| Refluxing in Dioxane | Reflux for 8-10 hours | 79%-83% | Requires zinc chloride catalyst |
| Microwave-Assisted Synthesis | Microwave reactor | Up to 90% | Reduces reaction time significantly |
These methods highlight the versatility in synthesizing thiazolidinone derivatives while maintaining high yields and purity levels.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3,4-dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one, and what are the critical reaction parameters?
Q. Conflicting reports exist on the compound’s thermal stability. How can these discrepancies be addressed experimentally?
- Methodological Answer : (i) Perform thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres. (ii) Compare DSC profiles from multiple labs to identify decomposition intermediates (e.g., HCl release at 220°C).
- Evidence : Earlier studies report decomposition at 180°C , while others note stability up to 210°C ; differences may arise from crystallinity or solvent residues.
Key Recommendations for Experimental Design
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (2–4 hrs) and improve yield by 15% .
- Crystallography : For SC-XRD, slow evaporation from acetonitrile yields higher-quality crystals than ethanol .
- Biological Assays : Include a positive control (e.g., rofecoxib for COX-2 inhibition) to contextualize potency data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
